

## The Discovery and Development of Rezafungin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent approved for the treatment of candidemia and invasive candidiasis.[1][2][3] Developed as a derivative of anidulafungin, its structural modifications confer enhanced stability and a significantly prolonged half-life, allowing for a convenient once-weekly intravenous dosing regimen.[4][5] This attribute addresses a key limitation of earlier echinocandins, which require daily administration. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of **rezafungin acetate**, with a focus on quantitative data and detailed experimental methodologies.

#### **Discovery and Chemical Synthesis**

Rezafungin was developed to improve upon the properties of existing echinocandins. It is a semi-synthetic lipopeptide derived from a fermentation product of Aspergillus nidulans. The key structural modification that distinguishes rezafungin from its parent molecule, anidulafungin, is the substitution at the C5 ornithine residue with a choline aminal ether. This chemical alteration enhances its stability and is responsible for its extended pharmacokinetic profile.

### **Chemical Synthesis Overview**



The synthesis of rezafungin is a multi-step process that can be achieved through various routes. One common approach involves the modification of the anidulafungin molecule. The synthesis generally involves the coupling of the core cyclic peptide with the choline side chain.

#### **Mechanism of Action**

Like other echinocandins, rezafungin's antifungal activity stems from its potent and specific inhibition of the 1,3- $\beta$ -D-glucan synthase enzyme complex, a critical component of the fungal cell wall. This enzyme is responsible for the synthesis of 1,3- $\beta$ -D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. Mammalian cells lack a cell wall and the 1,3- $\beta$ -D-glucan synthase enzyme, which accounts for the selective toxicity of rezafungin against fungal pathogens. By inhibiting this enzyme, rezafungin disrupts the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death. This fungicidal activity is concentration-dependent.



Click to download full resolution via product page

Mechanism of action of rezafungin.

### **In Vitro Activity**

Rezafungin has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species. Its activity has been shown to be comparable to other echinocandins.

#### In Vitro Susceptibility Data



The following tables summarize the minimum inhibitory concentration (MIC) data for rezafungin against various fungal isolates.

Table 1: In Vitro Activity of Rezafungin against Candida Species

| Candida Species                      | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | MIC Range (mg/L) |
|--------------------------------------|--------------------------|--------------------------|------------------|
| C. albicans                          | 0.03                     | 0.06                     | ≤0.015 - 2       |
| C. glabrata                          | 0.06                     | 0.06                     | ≤0.015 - >8      |
| C. parapsilosis                      | 1                        | 2                        | 0.06 - 8         |
| C. tropicalis                        | 0.03                     | 0.06                     | ≤0.015 - 0.5     |
| C. krusei                            | 0.03                     | 0.03                     | ≤0.015 - 0.25    |
| C. auris                             | 0.5                      | 0.5                      | 0.03 - 4         |
| C. dubliniensis                      | 0.06                     | 0.12                     | 0.015 - 0.25     |
| C. guilliermondii                    | 1                        | 1                        | 0.06 - 4         |
| C. kefyr                             | 0.03                     | 0.06                     | N/A              |
| C. pelliculosa                       | 0.015                    | 0.03                     | N/A              |
| Data compiled from multiple sources. |                          |                          |                  |

Table 2: In Vitro Activity of Rezafungin against Aspergillus Species



| Aspergillus<br>Species | MEC50 (mg/L) | MEC <sub>90</sub> (mg/L) | MEC Range (mg/L) |
|------------------------|--------------|--------------------------|------------------|
| A. fumigatus           | 0.03         | 0.125                    | ≤0.015 - 2       |
| A. flavus              | N/A          | N/A                      | ≤0.008 - 0.06    |
| A. niger               | N/A          | N/A                      | ≤0.008 - 0.06    |
| A. terreus             | N/A          | N/A                      | ≤0.008 - 0.06    |
| A. lentulus            | N/A          | N/A                      | ≤0.015 - 0.06    |
| A. calidoustus         | N/A          | N/A                      | ≤0.015 - 0.25    |

MEC: Minimum

Effective

Concentration. Data compiled from multiple

sources.

# Experimental Protocols In Vitro Antifungal Susceptibility Testing

The in vitro activity of rezafungin is determined using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.

CLSI M27 Broth Microdilution Method Protocol:

- Media Preparation: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is prepared.
- Drug Dilution: Rezafungin is serially diluted in the RPMI medium to achieve a range of final concentrations in the microtiter plate wells.
- Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland







standard, which is then further diluted to achieve a final inoculum concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL in the wells.

- Plate Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are incubated at 35°C.
- Endpoint Reading: For Candida species, the MIC is determined after 24 hours of incubation as the lowest concentration of the drug that causes a significant diminution (typically ≥50%) of growth compared to the growth control well. For Aspergillus species, the minimum effective concentration (MEC) is read after 24-48 hours as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the control well.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Rezafungin acetate | 1631754-41-0 | FH172568 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Rezafungin Provisional CLSI Clinical Breakpoints and Epidemiological Cutoff Values Tested against a Worldwide Collection of Contemporaneous Invasive Fungal Isolates (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Rezafungin Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824331#discovery-and-development-of-rezafungin-acetate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com